molecular formula C14H20N6O4 B3396980 2-(8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021125-73-4

2-(8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B3396980
CAS No.: 1021125-73-4
M. Wt: 336.35
InChI Key: ZCTOKPKTAVWKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a 3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl core modified with a 4-ethylpiperazine substituent at the 8-position and an acetic acid moiety at the 7-position. Its structure combines a heterocyclic purine scaffold with a piperazine ring, which is often associated with enhanced solubility and receptor-binding properties in pharmaceuticals.

Properties

IUPAC Name

2-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-3-18-4-6-19(7-5-18)13-15-11-10(20(13)8-9(21)22)12(23)16-14(24)17(11)2/h3-8H2,1-2H3,(H,21,22)(H,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOKPKTAVWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125385
Record name 8-(4-Ethyl-1-piperazinyl)-1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-7H-purine-7-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021125-73-4
Record name 8-(4-Ethyl-1-piperazinyl)-1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-7H-purine-7-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021125-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Ethyl-1-piperazinyl)-1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-7H-purine-7-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a purine derivative structure combined with an ethylpiperazine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C27H40N12O4C_{27}H_{40}N_{12}O_{4} with a molecular weight of approximately 596.697 g/mol. The structure includes multiple functional groups that are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H40N12O4
Molecular Weight596.697 g/mol
Purity≥ 95%

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, particularly those related to neurotransmission and enzyme activity.

Enzyme Inhibition

Research indicates that derivatives of purine compounds often exhibit significant enzyme inhibitory activity. In particular, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The structure-activity relationship (SAR) analysis suggests that modifications at the C-8 position of the purine core significantly influence AChE inhibition potency.

Compound IDIC50 (µM)Activity Description
Compound 650.089Most active AChE inhibitor studied
Compound 660.121Moderate AChE inhibitory activity
Compound 690.746Lower AChE inhibitory activity

Receptor Binding

The compound's interaction with adenosine receptors has also been explored. Compounds with similar structures have been shown to act as agonists or antagonists at these receptors, which play a vital role in various physiological processes including sleep regulation and cardiovascular function.

Case Studies and Research Findings

  • AChE Inhibition Studies : In a study focusing on the synthesis of methylxanthine derivatives, several compounds were evaluated for their AChE inhibitory activity using Ellman’s method. The results indicated that specific structural modifications significantly enhanced their inhibitory effects.
  • Receptor Interaction Analysis : Molecular docking studies have been employed to elucidate the binding conformations and interaction modes of these compounds at adenosine receptors, providing insights into their potential therapeutic roles in neurodegenerative diseases.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds have suggested favorable absorption and distribution characteristics, which are essential for drug development.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • The compound has been investigated for its potential in targeting cancer cells. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in tumor growth and proliferation.
    • Case Study: A study demonstrated that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
  • Neurological Disorders :
    • Due to the presence of the piperazine moiety, this compound is being explored for its neuroprotective effects. Piperazine derivatives have shown promise in treating conditions like anxiety and depression.
    • Research indicates that modifications of piperazine can enhance binding affinity to serotonin receptors, potentially leading to new treatments for mood disorders .
  • Antiviral Activity :
    • Some studies suggest that purine derivatives possess antiviral properties. This compound could be evaluated for efficacy against viral infections, particularly those affecting RNA viruses.
    • Preliminary findings indicate that certain purine analogs inhibit viral replication by interfering with nucleic acid synthesis .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving kinases or phosphatases, due to its structural features that mimic ATP or other nucleotide structures.
    • A notable study highlighted the use of similar compounds in inhibiting specific kinases involved in cancer signaling pathways .
  • Drug Development :
    • The unique chemical structure allows for the exploration of new drug formulations. By modifying functional groups, researchers can optimize pharmacokinetic and pharmacodynamic properties.
    • Case Study: Research into the structure-activity relationship (SAR) of related compounds has led to the development of more effective drugs with fewer side effects .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in human medicine. Toxicological assessments are necessary to evaluate its effects on cellular viability and potential side effects in vivo.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings/References
Anticancer ResearchTargeting cancer cellsCytotoxic effects on cancer lines
Neurological DisordersTreatment for anxiety/depressionEnhanced receptor binding
Antiviral ActivityInhibition of viral replicationInterference with nucleic acids
Enzyme InhibitionSubstrate/inhibitor in assaysInhibition of cancer-related kinases
Drug DevelopmentNew formulationsOptimized SAR leading to effective drugs

Chemical Reactions Analysis

Reactivity of the Purine Core

The purine scaffold’s 2,6-dioxo groups and N-3 methyl substitution drive nucleophilic substitution and oxidation reactions.

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Nucleophilic Substitution Alkaline conditions (e.g., KOH/EtOH) at C-8Replacement of the 4-ethylpiperazine group with amines or thiolsAnalogous purine derivatives undergo substitution at C-8 under basic conditions .
Oxidation H₂O₂ or mCPBA in polar solventsFormation of purine N-oxides or hydroxylation at C-8Observed in structurally similar purine analogs .
Ring-Opening Strong acids (e.g., HCl/H₂SO₄)Cleavage of the purine ring to yield imidazole derivativesReported for 2,6-dioxopurines under acidic hydrolysis .

Reactions Involving the 4-Ethylpiperazine Group

The piperazine moiety undergoes alkylation, acylation, and coordination reactions.

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Alkylation Alkyl halides (e.g., CH₃I) in DMFQuaternary ammonium salts at the piperazine nitrogenPiperazine derivatives form stable salts via alkylation .
Coordination Transition metal salts (e.g., CuCl₂)Metal complexes via N-donor bindingPiperazine-based ligands coordinate with metals in catalytic systems .
Acylation Acetyl chloride in pyridineAcetylated piperazine derivativesObserved in ethylpiperazine-acetic acid analogs .

Reactivity of the Acetic Acid Side Chain

The carboxylic acid group participates in esterification, amidation, and salt formation.

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Esterification SOCl₂/ROH or DCC/DMAPEthyl/methyl estersStandard protocol for carboxylic acids .
Amidation EDCI/HOBt with aminesAmides (e.g., with benzylamine)Common for acetic acid derivatives .
Salt Formation NaOH or K₂CO₃ in H₂OSodium/potassium saltsReported for structurally related compounds .

Photochemical and Thermal Stability

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the purine C-8–N bond, forming imidazole fragments .

  • Thermal Decomposition : Above 200°C, decarboxylation of the acetic acid group occurs, yielding CO₂ and a purine-ethylpiperazine residue .

Catalytic Modifications

  • Cross-Coupling (Sonogashira) : In the presence of Pd(PPh₃)₄/CuI, the purine core reacts with terminal alkynes at C-8, displacing the ethylpiperazine group .

  • Mannich Reactions : Formaldehyde and secondary amines react with the purine’s NH group to form propargylamine derivatives .

Key Research Findings

  • Synthetic Flexibility : The ethylpiperazine group enhances solubility in polar solvents, facilitating reactions in aqueous media .

  • Biological Relevance : Analogous compounds show TLR7 agonist activity, suggesting potential for targeted drug design .

  • Stability Challenges : The compound is prone to hydrolysis in acidic conditions (pH < 3), necessitating stabilized formulations .

Comparison with Similar Compounds

Core Modifications: Purine vs. Other Heterocycles

The target compound’s purine core distinguishes it from isoindole-dione derivatives, such as {4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid (). While both compounds share a piperazine-acetic acid motif, the isoindole-dione core in is associated with proteolysis-targeting chimeras (PROTACs) and protein degradation pathways, whereas purine derivatives are more commonly linked to nucleotide mimicry and kinase inhibition .

Piperazine Substitutions

  • 4-(2-Hydroxyethyl)piperazine (): The hydroxyethyl group in 8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione increases hydrophilicity, which may reduce metabolic stability but improve aqueous solubility .
  • Fmoc-Protected Piperazine () : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid is a synthetic intermediate with a bulky Fmoc group, rendering it unsuitable for biological applications but useful in solid-phase peptide synthesis .

Acetic Acid Functionalization

The acetic acid group in the target compound and its analogues (e.g., ) enables salt formation with amines or metals, enhancing crystallinity and bioavailability.

Data Table: Key Structural and Functional Differences

Compound Feature Target Compound Compound Compound
Core Structure Purine Purine Isoindole-dione
Piperazine Substituent 4-Ethyl 4-(2-Hydroxyethyl) Unmodified
Acidic Group Acetic acid None Acetic acid
Key Applications Kinase inhibition (inferred) Receptor modulation Protein degradation (PROTACs)
Synthetic Route Titanium-mediated (inferred) Piperidine reflux Amide coupling

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis requires strict control over reaction conditions to minimize impurities such as N-oxide derivatives or epimeric byproducts (common in piperazine-containing compounds). Use HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5) and methanol (75:25 v/v) for purity assessment. Relative retention times for impurities should be validated against pharmacopeial standards (e.g., ≤0.5% for individual impurities and ≤2.0% total impurities) .

Q. How is the structural integrity of the compound confirmed during synthesis?

Methodological Answer: Employ NMR spectroscopy (1H and 13C) to verify the presence of the 4-ethylpiperazinyl and 3-methyl-2,6-dioxopurine moieties. Mass spectrometry (HRMS) should confirm the molecular ion peak at m/z corresponding to the molecular formula. Cross-reference with impurity profiles (e.g., Imp. E(EP) or Imp. F(EP) ) to rule out structural deviations .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Use reverse-phase HPLC with UV detection at 254 nm. Prepare calibration curves in plasma or tissue homogenates spiked with the compound (1–100 µg/mL). Validate recovery rates (>85%) and limit of quantification (LOQ < 1 µg/mL) using internal standards like 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC50 values across studies)?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or enantiomeric impurities. Perform chiral chromatography to separate epimers (e.g., using a CHIRALPAK® AD-H column). Validate results using molecular docking simulations to assess binding affinity differences between enantiomers .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

Methodological Answer: Test co-solvents like PEG-400 or cyclodextrin derivatives to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). For structure-activity insights, synthesize analogs with carboxylic acid bioisosteres (e.g., tetrazoles) while retaining the purine core .

Q. How to design experiments elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Use surface plasmon resonance (SPR) to measure real-time binding kinetics with target enzymes (e.g., kinases or phosphodiesterases). Pair with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Validate findings using knockout cell lines to confirm target specificity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in impurity profiles between batches?

Methodological Answer: Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify labile functional groups. Compare impurity peaks with pharmacopeial reference standards (e.g., ethyl (3-(1-ethoxycarbonyl-3-phenyl-1S-propyl)amino)-...-acetic acid ). Use LC-MS/MS to characterize degradation pathways .

Q. What steps ensure reproducibility in pharmacokinetic studies across laboratories?

Methodological Answer: Standardize protocols for blood sampling intervals and tissue homogenization . Use a shared reference standard (e.g., N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide ) for cross-lab calibration. Publish raw chromatographic data in supplementary materials .

Tables for Reference

Key Impurities Relative Retention Time Acceptance Criteria
Ethylpiperazine N-oxide derivative1.8≤0.5%
Epimeric byproduct2.1≤0.5%
Total impurities≤2.0%
Source: Pharmacopeial Forum
Analytical Method Parameters Specifications
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile phaseAmmonium acetate:methanol (75:25)
Flow rate1.0 mL/min
DetectionUV at 254 nm
Source: Pharmacopeial Forum

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Reactant of Route 2
2-(8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.